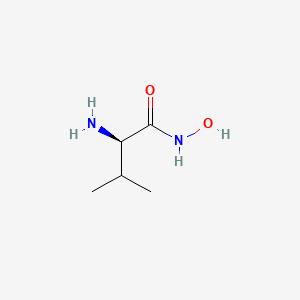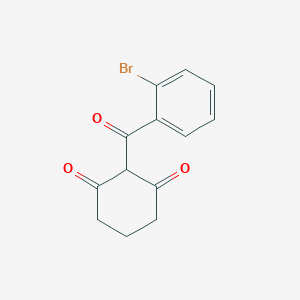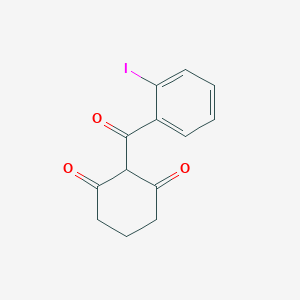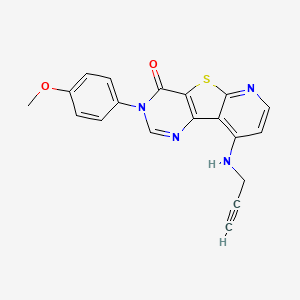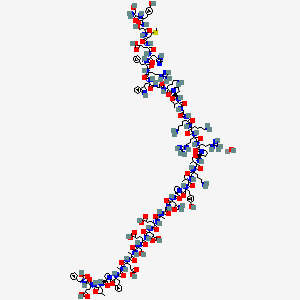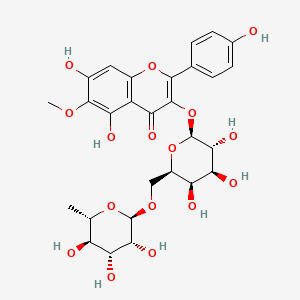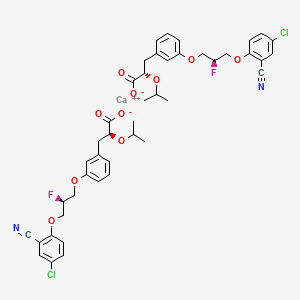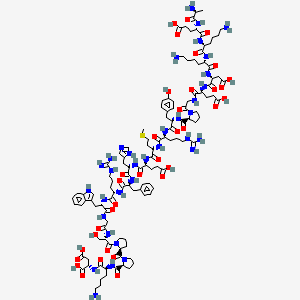
Aekkdegpyrmehfrwgsppkd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An 18-amino acid peptide that is the C-terminal fragment of gamma-lipotropin which is the N-terminal fragment of BETA-LIPOTROPIN. Beta-MSH is shown to regulate skin pigmentation, steroid production, and feeding.
Aplicaciones Científicas De Investigación
Learning Nature of Science Concepts through a Research Apprenticeship Program : This study by Burgin and Sadler (2016) compares three approaches (explicit, reflective, and implicit) to teaching the Nature of Science (NOS) within a summer research experience for high school students. The study found that an explicit approach was generally more influential in teaching NOS concepts (Burgin & Sadler, 2016).
Characterization of Debonding in FRP-Strengthened Masonry using the Acoustic Emission Technique : Ghiassi et al. (2014) investigated the use of the acoustic emission (AE) technique in evaluating the interfacial fracture and damage propagation in GFRP- and SRG-strengthened bricks during debonding tests. This research contributes to the field of engineering structures (Ghiassi, Verstrynge, Lourenço, & Oliveira, 2014).
Trends, Opportunities, and Challenges for Research in Education and Science Learning : This article by Marrett (2007) discusses the potential and challenges for research in STEM education, emphasizing the role of the American Educational Research Association (AERA) in generating quality research in this area (Marrett, 2007).
Artificial Intelligence in the AEC Industry : Darko et al. (2020) present a comprehensive scientometric study of research on AI in the Architecture, Engineering and Construction (AEC) industry. This study provides a big picture of AI applications in AEC and highlights future research opportunities (Darko, Chan, Adabre, Edwards, Hosseini, & Ameyaw, 2020).
Identification of Failure Modes in GFRP Using PVDF Sensors : Bar, Bhat, and Murthy (2004) explored the use of polyvinylidene fluoride (PVDF) film sensors in acoustic emission (AE) evaluation of composite materials, specifically glass fiber reinforced plastics (GFRP). Their work contributes to understanding different failure mechanisms in composites (Bar, Bhat, & Murthy, 2004).
Using Simulation to Accelerate Autonomous Experimentation : Gongora et al. (2021) investigated the use of simulation in accelerating autonomous experimentation in the field of mechanics. They explored the potential of finite element analysis to improve learning in additive manufacturing (Gongora, Snapp, Whiting, Riley, Reyes, Morgan, & Brown, 2021).
Propiedades
Número CAS |
9034-42-8 |
|---|---|
Nombre del producto |
Aekkdegpyrmehfrwgsppkd |
Fórmula molecular |
C118H174N34O35S |
Peso molecular |
2660.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C118H174N34O35S/c1-63(122)97(167)135-77(36-39-93(159)160)105(175)137-71(23-8-11-42-119)100(170)136-72(24-9-12-43-120)102(172)147-84(55-95(163)164)111(181)140-76(35-38-92(157)158)98(168)132-60-91(156)150-47-16-28-87(150)112(182)148-81(52-65-31-33-68(154)34-32-65)109(179)138-74(26-14-45-128-117(123)124)101(171)142-79(41-50-188-2)107(177)141-78(37-40-94(161)162)106(176)146-83(54-67-58-127-62-133-67)110(180)144-80(51-64-19-4-3-5-20-64)108(178)139-75(27-15-46-129-118(125)126)103(173)145-82(53-66-57-130-70-22-7-6-21-69(66)70)99(169)131-59-90(155)134-86(61-153)114(184)152-49-18-30-89(152)115(185)151-48-17-29-88(151)113(183)143-73(25-10-13-44-121)104(174)149-85(116(186)187)56-96(165)166/h3-7,19-22,31-34,57-58,62-63,71-89,130,153-154H,8-18,23-30,35-56,59-61,119-122H2,1-2H3,(H,127,133)(H,131,169)(H,132,168)(H,134,155)(H,135,167)(H,136,170)(H,137,175)(H,138,179)(H,139,178)(H,140,181)(H,141,177)(H,142,171)(H,143,183)(H,144,180)(H,145,173)(H,146,176)(H,147,172)(H,148,182)(H,149,174)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,186,187)(H4,123,124,128)(H4,125,126,129)/t63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 |
Clave InChI |
XLLJFSCSXTYVTN-UPWOUFKKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N |
Secuencia |
AEKKDEGPYRMEHFRWGSPPKD |
Sinónimos |
eta Intermedin beta Melanocyte Stimulating Hormone beta Melanocyte-Stimulating Hormone beta Melanotropin beta MSH beta-Melanocyte-Stimulating Hormone beta-Melanotropin beta-MSH Intermedin, beta Melanocyte Stimulating Hormone, beta Melanocyte-Stimulating Hormone, beta MSH, beta |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



